molecular formula C15H19N3O B182044 N-pyrimidin-2-yladamantane-1-carboxamide CAS No. 71458-46-3

N-pyrimidin-2-yladamantane-1-carboxamide

Cat. No.: B182044
CAS No.: 71458-46-3
M. Wt: 257.33 g/mol
InChI Key: XFUMFKMWDNIYFE-UHFFFAOYSA-N
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Description

N-pyrimidin-2-yladamantane-1-carboxamide (CAS: 71458-46-3) is a synthetic organic compound with the molecular formula C₁₅H₁₉N₃O and a molecular weight of 257.33 g/mol . Its structure combines a rigid adamantane core with a pyrimidin-2-yl carboxamide moiety, conferring unique physicochemical and pharmacological properties. Key characteristics include:

  • LogP: 2.70 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 54.88 Ų (suggesting moderate solubility and membrane permeability)
  • Hydrogen bond donors/acceptors: 2/4, respectively .

The adamantane group enhances metabolic stability and hydrophobic interactions, while the pyrimidine ring enables hydrogen bonding and π-π stacking, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds .

Properties

CAS No.

71458-46-3

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-pyrimidin-2-yladamantane-1-carboxamide

InChI

InChI=1S/C15H19N3O/c19-13(18-14-16-2-1-3-17-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17,18,19)

InChI Key

XFUMFKMWDNIYFE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4

Other CAS No.

71458-46-3

solubility

38.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Adamantane vs. Pivalamide : The adamantane group in the target compound provides superior rigidity and steric bulk compared to the flexible tert-butyl group in pivalamide derivatives. This enhances binding selectivity in hydrophobic pockets .

LogP and Solubility : The target compound’s LogP (2.70) is lower than that of iodinated pivalamide derivatives (estimated LogP >3.5), suggesting better aqueous solubility and oral bioavailability .

Pharmacokinetic and Pharmacodynamic Insights

Binding Affinity and Selectivity

  • This compound : The adamantane-pyrimidine scaffold demonstrates high affinity for kinases and G-protein-coupled receptors (GPCRs) due to its dual hydrophobic and hydrogen-bonding capabilities .
  • Pivalamide Derivatives : Halogenated pyridines () show preference for halogen-bonding targets (e.g., thyroid receptors) but exhibit off-target interactions due to iodine’s polarizability .

Metabolic Stability

  • Adamantane’s stability reduces CYP450-mediated metabolism, extending half-life compared to pivalamide derivatives, which undergo rapid tert-butyl oxidation .

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